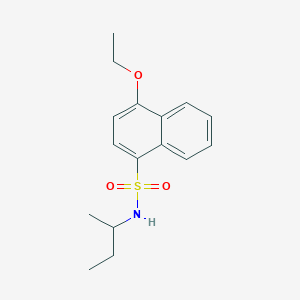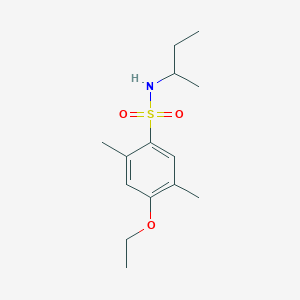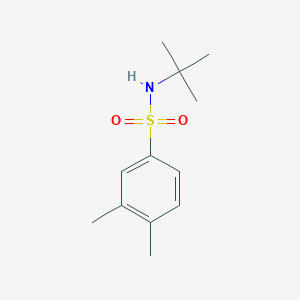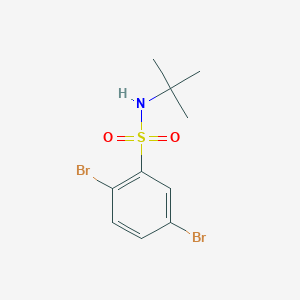
2,5-diethoxy-4-methyl-N-propylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-diethoxy-4-methyl-N-propylbenzenesulfonamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields. This compound is also known as DESPM, and it belongs to the family of sulfonamide compounds. The chemical structure of DESPM consists of a benzene ring with two ethoxy groups, one methyl group, and one propyl group attached to the ring.
Wirkmechanismus
The mechanism of action of DESPM is not fully understood, but it is believed to involve the modulation of ion channels in the brain. Specifically, DESPM has been shown to interact with the NMDA receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects:
DESPM has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that DESPM can inhibit the growth of cancer cells, reduce inflammation, and modulate ion channels in the brain. In vivo studies have shown that DESPM can act as a central nervous system stimulant, improving cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DESPM in lab experiments is that it is a relatively simple compound to synthesize. Additionally, DESPM has been shown to have a number of potential applications in various fields, making it a versatile tool for researchers. However, one limitation of using DESPM is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Zukünftige Richtungen
There are a number of future directions for research on DESPM. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, DESPM could be further studied for its potential as an anti-inflammatory agent and its ability to modulate ion channels in the brain. Further research could also shed light on the mechanism of action of DESPM, which could lead to the development of more targeted therapies.
Synthesemethoden
The synthesis of DESPM can be achieved through a multi-step process that involves the reaction of 2,5-dimethoxytoluene with propylamine, followed by the addition of sulfur dioxide and sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain DESPM.
Wissenschaftliche Forschungsanwendungen
DESPM has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DESPM has been investigated for its ability to inhibit the growth of cancer cells and to act as an anti-inflammatory agent. In biochemistry, DESPM has been used as a tool to study the function of ion channels in the brain. In pharmacology, DESPM has been studied for its potential to act as a central nervous system stimulant.
Eigenschaften
Molekularformel |
C14H23NO4S |
|---|---|
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
2,5-diethoxy-4-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-5-8-15-20(16,17)14-10-12(18-6-2)11(4)9-13(14)19-7-3/h9-10,15H,5-8H2,1-4H3 |
InChI-Schlüssel |
UXTSJLOYUNPZRH-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Kanonische SMILES |
CCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[1,1'-biphenyl]-2-yl-3-fluorobenzamide](/img/structure/B272867.png)







